(R)-2-Amino-4-pentenoic acid T-butyl ester
Overview
Description
“®-2-Amino-4-pentenoic acid T-butyl ester” is a type of tert-butyl ester of an amino acid. Tert-butyl esters are extensively employed as masked carboxyl group surrogates in peptide chemical synthesis . They are prepared from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents .
Synthesis Analysis
The synthesis of tert-butyl esters of Nα-protected amino acid proceeds from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate . This method affords tert-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .Molecular Structure Analysis
The structure of the t-butyl group is (CH3)3C . The tert-butyl esters are synthesized from boronic acids or boronic acid pinacol esters and di-t-butyl dicarbonate .Chemical Reactions Analysis
Tert-butyl esters can undergo various reactions. For instance, they can be deprotected using aqueous phosphoric acid, which is an effective, environmentally benign, selective, and mild reagent . The released t-butyl carbocation is subsequently deprotonated by the anionic TFA, resulting in the formation of 2-methyl-propene .Physical and Chemical Properties Analysis
Tert-butyl esters are colorless and have a camphor-like odor . They are miscible with water, ethanol, and diethyl ether .Scientific Research Applications
Chemical Analysis and Synthesis
The ninhydrin reaction, a classical chemical analysis technique, is extensively applied for the detection, isolation, and analysis of amino acids, peptides, and proteins across a wide range of scientific disciplines, including agricultural, biochemical, clinical, and environmental sciences. This reaction is unique in its ability to produce a distinctive chromophore from all primary amines, including amino acids, under specific conditions, which is crucial for analytical chemistry and biochemistry applications M. Friedman, 2004.
Biopolymers and Green Chemistry
The alkoxycarbonylation of unsaturated phytogenic substrates, including pentenoic acids, presents an innovative approach to synthesizing esters under mild conditions. This process is significant for the chemical industry, offering resource savings, waste minimization, and environmental safety benefits. It represents a step towards the development of advanced chemical products, especially polymers, through green chemistry N. Sevostyanova, S. Batashev, 2023.
Polymer Science
The utilization of amines as (co)initiators in the polymerization of cyclic esters offers insights into controlled polymer synthesis. This includes the polymerization of lactones and lactides initiated by amines, highlighting the potential for precise synthesis of polymers with specific properties. The research in this area opens up new possibilities for the development of biodegradable and biocompatible polymers, which is a critical aspect of material science and engineering A. Duda, T. Biela, A. Kowalski, J. Libiszowski, 2005.
Spectroscopy and Peptide Studies
The development and application of the spin label amino acid TOAC in peptide studies demonstrate the compound's role in understanding peptide structure and dynamics. The incorporation of TOAC into peptides allows for detailed analyses of peptide secondary structure and interactions with membranes, employing various spectroscopic techniques. This research is pivotal in biophysical studies, contributing to our understanding of peptide behavior in biological systems S. Schreier, J. C. Bozelli, Nélida Marín, R. F. Vieira, C. Nakaie, 2012.
Environmental and Food Safety
Investigations into the sample preparation methods and analysis of phthalate esters in food and packaging materials underscore the significance of chemical analysis in ensuring food safety. The detection and quantification of phthalates, using advanced analytical methods, are critical for assessing the impact of these substances on human health and the environment. This research area is particularly relevant for regulatory science and public health Nur Zatil Izzah Haji Harunarashid, L. Lim, M. H. Harunsani, 2017.
Mechanism of Action
Target of Action
As a derivative of amino acids, it may interact with various enzymes and receptors in the body, depending on its specific structure and functional groups .
Mode of Action
It’s known that tert-butyl esters are extensively employed as masked carboxyl group surrogates in peptide chemical synthesis . They can undergo various reactions, including deprotection and conversion to other functional groups .
Biochemical Pathways
The compound’s tert-butyl ester group can undergo reactions with various nucleophiles and electrophiles, potentially affecting a wide range of biochemical pathways .
Pharmacokinetics
The compound’s tert-butyl ester group is known to be stable under a variety of conditions, which could influence its bioavailability .
Result of Action
The compound’s tert-butyl ester group can undergo reactions with a variety of nucleophiles and electrophiles, potentially leading to a wide range of molecular and cellular effects .
Action Environment
The action of ®-2-Amino-4-pentenoic acid T-butyl ester can be influenced by various environmental factors. For instance, the compound’s tert-butyl ester group is known to be stable under a variety of conditions, but can also undergo reactions under certain conditions, such as in the presence of strong acids or bases .
Safety and Hazards
Future Directions
The future directions in the research of tert-butyl esters of amino acids could involve finding alternative conditions for the interaction of tert-butanol with amino acid derivatives . This is because both the experimental and literature data provide evidence that conditions reported by Wright et al. are not optimal for a broad scope of substrates .
Properties
IUPAC Name |
tert-butyl (2R)-2-aminopent-4-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-5-6-7(10)8(11)12-9(2,3)4/h5,7H,1,6,10H2,2-4H3/t7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDXLHHMGNXXAG-SSDOTTSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(CC=C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H](CC=C)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30455347 | |
Record name | tert-Butyl (2R)-2-aminopent-4-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30455347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
199588-89-1 | |
Record name | tert-Butyl (2R)-2-aminopent-4-enoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30455347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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